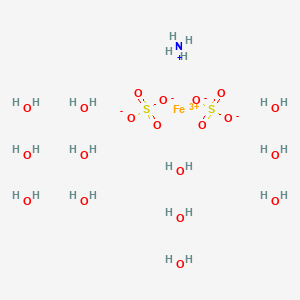
Carbonic acid, dipotassium salt, hydrate (2:3)
Übersicht
Beschreibung
“Carbonic acid, dipotassium salt, hydrate (2:3)” is also known as Potassium Carbonate . It is a white potassium salt and its molecular formula is CH2O3. 3/2 H2O.2K . It is also referred to as potash or pearl ash .
Synthesis Analysis
Potassium Carbonate can be made as the product of potassium hydroxide’s absorbent reaction with carbon dioxide . It is used as a drying agent for ketones, alcohols, amines, and non-acidic compounds before distillation .Molecular Structure Analysis
The molecular structure of “Carbonic acid, dipotassium salt, hydrate (2:3)” is based on structures generated from information available in ECHA’s databases . Crystals of potassium carbonate sesquihydrate belong to the monoclinic crystal system and space group C 2/ c.Chemical Reactions Analysis
Potassium carbonate (K2CO3) is soluble in water to form a strong alkaline solution . It reacts with acid to release carbon dioxide .Physical And Chemical Properties Analysis
Potassium Carbonate has a density of 2.43 g/mL at 25 °C and a melting point of 891 °C . It is soluble in water but insoluble in ethanol and ether . It has a strong hygroscopicity and is easy to agglomerate .Wissenschaftliche Forschungsanwendungen
Crystalline Structure Analysis
- Dipotassium nitranilate, a related compound, demonstrates a unique crystalline structure with pronounced cyanine distortion, providing insights into charge alternation and metal ion coordination effects (Bock, Nick, Näther & Bats, 1994).
Hematology
- In hematologic testing, dipotassium EDTA is recommended for blood specimen collection due to its solubility and minimal impact on red blood cell size (England et al., 1993).
Chemical Synthesis
- Research on the synthesis of new macrocycles has shown the utility of the dipotassium salt of o-phthalic acid in forming cyclic esters with varying ring sizes (Drewes & Coleman, 1972).
Industrial Applications
- Dipotassium hydrogen phosphate has been explored as a salting-out agent for recovering acetone, butanol, and ethanol from a prefractionator, demonstrating its potential in industrial separation processes (Yi, Xie & Qiu, 2014).
Analytical Chemistry
- In titration methods, derivatives of 1,4-dihydroxyanthraquinone, like the dipotassium salt, are used as metal indicators for thorium titration with disodium EDTA (Owens & Yoe, 1960).
Crystallography
- The crystal structures of dipotassium salts of various acids, such as adamantanetetracarboxylic acid, have been described, providing insights into hydrogen-bonded networks and potential ferroelectric crystal formation (Ermer & Lindenberg, 1990).
Lyomesophases Study
- Dipotassium hexadecanedioate has been studied for its role in the formation of lyomesophases, a type of liquid crystal, in mixtures with water (Gutman, Luz, Charvolin & Loewenstein, 1987).
Environmental Applications
- The adsorption capacity of porous carbons obtained from ethylenediaminetetraacetic acid dipotassium salt dihydrate has been explored for water treatment, particularly in the removal of tetracycline from wastewater (He et al., 2016).
Corrosion Inhibition
- Dipotassium hydrogen phosphate has been studied as a corrosion inhibitor for carbon steel in alkaline solutions, especially in the presence of chloride contamination (Mohagheghi & Arefinia, 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tetrapotassium;dicarbonate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.4K.3H2O/c2*2-1(3)4;;;;;;;/h2*(H2,2,3,4);;;;;3*1H2/q;;4*+1;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVGGBSGYNQKCY-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6K4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049751 | |
| Record name | Potassium carbonate sesquihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid, dipotassium salt, hydrate (2:3) | |
CAS RN |
6381-79-9 | |
| Record name | Potassium carbonate sesquihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium carbonate sesquihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, dipotassium salt, hydrate (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM CARBONATE SESQUIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9300DKS8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)


